An In-Depth Technical Guide to 1-(3,5-Difluoro-2-isobutoxyphenyl)propan-1-one: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to 1-(3,5-Difluoro-2-isobutoxyphenyl)propan-1-one: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3,5-difluoro-2-isobutoxyphenyl)propan-1-one, a novel fluorinated aryl ketone with significant potential in medicinal chemistry. In the absence of a registered CAS number, this document establishes a proposed identity for the compound and outlines a robust synthetic pathway. Furthermore, it delves into the predicted physicochemical and spectroscopic properties, supported by data from analogous structures. The guide culminates in a discussion of the compound's therapeutic potential, drawing on the established roles of fluorinated scaffolds in drug discovery, and provides detailed experimental protocols for its synthesis and characterization.
Introduction: The Significance of Fluorinated Aryl Ketones in Drug Discovery
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The 3,5-difluorophenyl motif, in particular, is a recurring structural feature in a variety of biologically active compounds, valued for its ability to enhance potency and modulate pharmacokinetic properties. When incorporated into an aryl ketone framework, this scaffold presents a versatile platform for the development of novel therapeutics. This guide focuses on the specific, yet undocumented, compound 1-(3,5-difluoro-2-isobutoxyphenyl)propan-1-one, providing a foundational understanding for its synthesis and potential applications.
Physicochemical and Spectroscopic Profile
While experimental data for 1-(3,5-difluoro-2-isobutoxyphenyl)propan-1-one is not publicly available, its properties can be reliably predicted based on established chemical principles and data from closely related analogs.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₃H₁₆F₂O₂ | Based on chemical structure |
| Molecular Weight | 242.26 g/mol | Based on atomic weights |
| Appearance | Colorless to pale yellow oil or low melting solid | Typical for similar aryl ketones |
| Boiling Point | > 250 °C (estimated) | Extrapolated from related compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, acetone); Insoluble in water | Expected for a moderately polar organic molecule |
| LogP | ~3.5 (estimated) | Calculated based on fragment contributions |
Predicted NMR and IR Spectroscopic Data
The structural elucidation of the target compound would rely heavily on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The predicted spectra are as follows:
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts (δ) and Coupling Constants (J) |
| ¹H NMR | δ 7.0-7.2 (m, 2H, Ar-H), 4.0-4.2 (d, 2H, O-CH₂), 2.8-3.0 (q, 2H, CO-CH₂), 2.0-2.2 (m, 1H, CH), 1.0-1.2 (t, 3H, CH₃), 0.9-1.1 (d, 6H, C(CH₃)₂) |
| ¹³C NMR | δ 200-205 (C=O), 160-165 (d, J_CF, Ar-C-F), 155-160 (d, J_CF, Ar-C-F), 140-145 (Ar-C-O), 125-130 (Ar-C-CO), 110-115 (t, J_CF, Ar-C-H), 105-110 (t, J_CF, Ar-C-H), 75-80 (O-CH₂), 30-35 (CO-CH₂), 28-32 (CH), 18-22 (CH₃), 10-15 (C(CH₃)₂) |
| ¹⁹F NMR | δ -100 to -120 ppm (referenced to CFCl₃) |
| IR (cm⁻¹) | ~2960 (C-H), ~1680 (C=O), ~1600, ~1470 (C=C, aromatic), ~1250 (C-O, ether), ~1150 (C-F) |
Proposed Synthetic Pathway
A multi-step synthesis is proposed, commencing from commercially available starting materials. The pathway is designed for efficiency and scalability, with each step being a well-established transformation in organic synthesis.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Williamson Ether Synthesis
The synthesis initiates with the O-alkylation of 3,5-difluorophenol with 1-bromo-2-methylpropane (isobutyl bromide) via a Williamson ether synthesis.[2][3] This reaction is typically carried out in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like acetone.
Experimental Protocol:
-
To a solution of 3,5-difluorophenol (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromo-2-methylpropane (1.2 eq.) dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,3-difluoro-2-isobutoxybenzene.
Step 2: Friedel-Crafts Acylation
The resulting 1,3-difluoro-2-isobutoxybenzene is then subjected to a Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[4][5] The isobutoxy group is an ortho, para-director, and due to steric hindrance from the isobutoxy group, the acylation is expected to occur predominantly at the para-position.
Experimental Protocol:
-
To a suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add propanoyl chloride (1.1 eq.) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of 1,3-difluoro-2-isobutoxybenzene (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(3,5-difluoro-2-isobutoxyphenyl)propan-1-one.
Therapeutic Potential and Applications in Drug Development
The unique structural features of 1-(3,5-difluoro-2-isobutoxyphenyl)propan-1-one suggest a range of potential applications in drug discovery.
Caption: Potential applications of the target compound in medicinal chemistry.
Enzyme Inhibition
Fluorinated ketones are known to act as potent inhibitors of various enzymes, including proteases and kinases.[6] The electrophilic nature of the ketone carbonyl, enhanced by the adjacent fluorine atoms, can facilitate covalent or non-covalent interactions with active site residues.
Receptor Modulation
The 3,5-difluorophenyl group has been incorporated into ligands for a variety of receptors to enhance binding affinity and selectivity. The isobutoxy group can provide additional hydrophobic interactions within a receptor's binding pocket.
Enhanced Metabolic Stability
The presence of fluorine atoms can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate. The ether linkage is also generally more stable to metabolism than an ester or amide bond.
Conclusion
While 1-(3,5-difluoro-2-isobutoxyphenyl)propan-1-one is not a commercially cataloged compound, this technical guide has established its identity and provided a clear, actionable pathway for its synthesis and characterization. The predicted physicochemical and spectroscopic properties, along with a discussion of its therapeutic potential, provide a solid foundation for researchers and drug development professionals to explore this promising new chemical entity. The strategic incorporation of fluorine and an isobutoxy group onto a phenylpropanone scaffold makes this compound a compelling candidate for further investigation in a variety of therapeutic areas.
References
- Benchchem. (2025, December 14). 3,5-Difluorophenol: A Comprehensive Technical Guide.
-
El-Ahmad, Y., et al. (2020). Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[3]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer. Journal of Medicinal Chemistry, 63(2), 512-528.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Scott, J. S., et al. (2019). Building Bridges in a Series of Estrogen Receptor Degraders: An Application of Metathesis in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(10), 1492-1497.
- Li, Q., et al. (2019). Niduterpenoids A and B: Two Sesterterpenoids with a Highly Congested Hexacyclic 5/5/5/5/3/5 Ring System from the Fungus Aspergillus nidulans. Organic Letters, 21(7), 2290-2293.
- Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
- Pathak, V., et al. (2014). Synthesis and biological evaluation of substituted 4,6-diarylpyrimidines and 3,5-diphenyl-4,5-dihydro-1H-pyrazoles as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 24(13), 2874-2877.
- Vliet, D. S., et al. (1996). A new class of potent, selective, and orally active inhibitors of cyclooxygenase-2. Journal of Medicinal Chemistry, 39(13), 2536-2540.
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
